N-(1-tert-butyl-1H-benzimidazol-5-yl)benzenesulfonamide
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Overview
Description
N-(1-tert-butyl-1H-benzimidazol-5-yl)benzenesulfonamide: is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-tert-butyl-1H-benzimidazol-5-yl)benzenesulfonamide typically involves the reaction of 1-tert-butyl-1H-benzimidazole with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(1-tert-butyl-1H-benzimidazol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides
Major Products Formed
Oxidation: N-oxides of benzimidazole
Reduction: Benzimidazole amines
Substitution: Various substituted benzimidazoles depending on the electrophile used
Scientific Research Applications
N-(1-tert-butyl-1H-benzimidazol-5-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-tert-butyl-1H-benzimidazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. This compound may interfere with cellular pathways by modulating the activity of key proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-tert-butyl-1H-benzimidazol-5-yl)-2-thiophenecarboxamide
- N-(1-tert-butyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide
- N-(1H-benzimidazol-2-yl)-2-methylsulfonylbenzamide
Uniqueness
N-(1-tert-butyl-1H-benzimidazol-5-yl)benzenesulfonamide stands out due to its unique combination of the benzimidazole and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its tert-butyl group also enhances its stability and lipophilicity, which can be advantageous in drug development.
Properties
IUPAC Name |
N-(1-tert-butylbenzimidazol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-17(2,3)20-12-18-15-11-13(9-10-16(15)20)19-23(21,22)14-7-5-4-6-8-14/h4-12,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHVOHCJXANYAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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